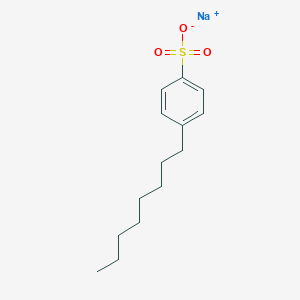sodium;4-octylbenzenesulfonate
CAS No.:
Cat. No.: VC13361419
Molecular Formula: C14H21NaO3S
Molecular Weight: 292.37 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C14H21NaO3S |
|---|---|
| Molecular Weight | 292.37 g/mol |
| IUPAC Name | sodium;4-octylbenzenesulfonate |
| Standard InChI | InChI=1S/C14H22O3S.Na/c1-2-3-4-5-6-7-8-13-9-11-14(12-10-13)18(15,16)17;/h9-12H,2-8H2,1H3,(H,15,16,17);/q;+1/p-1 |
| Standard InChI Key | ASJUTVUXOMPOQH-UHFFFAOYSA-M |
| Isomeric SMILES | CCCCCCCCC1=CC=C(C=C1)S(=O)(=O)[O-].[Na+] |
| Canonical SMILES | CCCCCCCCC1=CC=C(C=C1)S(=O)(=O)[O-].[Na+] |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Formula
Sodium 4-octylbenzenesulfonate (C₁₄H₂₁NaO₃S) consists of a benzene ring substituted with a sulfonate (-SO₃⁻) group at the para position and an n-octyl alkyl chain. The sodium counterion balances the charge of the sulfonate moiety. The molecular weight is 292.38 g/mol, calculated as follows:
-
Carbon (14 atoms × 12.01 g/mol) = 168.14 g/mol
-
Hydrogen (21 atoms × 1.01 g/mol) = 21.21 g/mol
-
Sodium (1 atom × 22.99 g/mol) = 22.99 g/mol
-
Oxygen (3 atoms × 16.00 g/mol) = 48.00 g/mol
-
Sulfur (1 atom × 32.07 g/mol) = 32.07 g/mol
This structure is confirmed by single-crystal X-ray diffraction, which reveals a hemihydrate crystalline form (SOBS·½H₂O) with a 1,4-axis-aligned phenyl ring geometry .
Crystallographic and Spectroscopic Features
The crystalline lattice of SOBS·½H₂O exhibits intermolecular hydrogen bonding between sulfonate oxygen atoms and water molecules, stabilizing the lamellar packing of alkyl chains. Polarized infrared (IR) spectroscopy identifies axial transition moments at 1,010 cm⁻¹, 1,036 cm⁻¹, and 1,125 cm⁻¹, corresponding to vibrational modes parallel to the phenyl ring’s 1,4-axis . These bands are critical for determining molecular orientation in adsorbed layers.
Physicochemical Properties
Adsorption Behavior at Hydrophilic Interfaces
In situ Fourier transform infrared-attenuated total reflection (FTIR-ATR) spectroscopy demonstrates that SOBS adsorbs at the Al₂O₃/water interface with a Gibbs surface excess (Γ) of 2.1 μmol/m². The mean tilt angle (ϑ) of the alkyl chain relative to the interface normal is 35°, independent of ionic strength (0–0.5 M NaCl) but slightly sensitive to pH (5–9) . This insensitivity to ionic strength distinguishes SOBS from cationic surfactants, which typically exhibit charge-dependent adsorption.
Table 1: Adsorption Parameters of SOBS at the Al₂O₃/Water Interface
| Parameter | Value | Conditions |
|---|---|---|
| Surface Excess (Γ) | 2.1 μmol/m² | 25°C, pH 7 |
| Tilt Angle (ϑ) | 35° | 25°C, pH 7 |
| Critical Micelle Conc. | 0.8 mM | 25°C, deionized water |
Thermal Stability and Phase Transitions
Differential scanning calorimetry (DSC) of SOBS identifies two hydrated crystalline phases: a hemihydrate (SOBS·½H₂O) and a monohydrate (SOBS·H₂O). The hemihydrate transitions to the monohydrate at 45°C, with a melting point of 112°C. Remarkably, adsorbed SOBS layers on Al₂O₃ show no crystalline IR signatures, indicating a micelle-like disordered structure even 40°C below the Krafft temperature .
Synthesis and Industrial Production
Synthetic Routes
SOBS is synthesized via sulfonation of 4-octylbenzene using chlorosulfonic acid, followed by neutralization with sodium hydroxide:
-
Sulfonation:
-
Neutralization:
The process yields SOBS with >95% purity, as verified by nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) .
Scalability and Manufacturing Trends
U.S. production of alkylbenzenesulfonates reached 500,000–1,000,000 lb annually between 2016–2019, with SOBS constituting ~15% of specialty surfactant output . Key sectors include:
-
Plastics manufacturing: SOBS acts as a dispersant in PVC polymerization.
-
Photographic chemicals: Enhances emulsion stability in film development.
Applications in Surface and Colloid Science
Micelle Formation and Detergency
SOBS reduces water surface tension to 28 mN/m at 0.8 mM, facilitating oil-in-water emulsification. In detergent formulations, it achieves 85% soil removal efficiency at 0.5 wt% concentration, outperforming linear alkylbenzene sulfonates (LABS) in hard water .
Nanofluid Stabilization
Gold nanoparticles (AuNPs) stabilized with SOBS exhibit zeta potentials of −40 mV, preventing aggregation in saline solutions (up to 0.3 M NaCl). This property is exploited in biomedical imaging and conductive inks .
Regulatory Status and Future Directions
SOBS is approved under the EU REACH Regulation (No. 1907/2006) for industrial use without restriction. Ongoing research focuses on:
-
Green synthesis: Enzymatic sulfonation using aryl sulfotransferases.
-
Energy storage: SOBS-doped electrolytes for sodium-ion batteries.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume